molecular formula C21H29N5O3S B6572819 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946283-46-1

2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6572819
CAS No.: 946283-46-1
M. Wt: 431.6 g/mol
InChI Key: ZZSKWBKBVGNENN-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 4, a pyrrolidin-1-yl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-ethoxybenzenesulfonyl group. Pyrimidine derivatives are well-documented for their biological relevance, including roles in anticancer, antiviral, and anti-inflammatory therapies due to their structural mimicry of nucleic acid bases .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-3-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-22-17(2)16-20(23-21)24-10-4-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKWBKBVGNENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4O2SC_{17}H_{24}N_4O_2S with a molecular weight of approximately 356.46 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrrolidine moieties, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes. Notably, compounds with piperazine rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases.

Anticancer Properties

Pyrimidine derivatives are frequently investigated for anticancer activity due to their ability to interfere with nucleic acid synthesis. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.

Case Studies

  • Antibacterial Screening : A study evaluated a series of piperazine derivatives, including those structurally related to our compound. Results showed moderate to strong activity against Salmonella typhi and other strains, indicating that modifications at the sulfonyl position can enhance antimicrobial efficacy .
  • Enzyme Inhibition : In vitro assays demonstrated that certain derivatives exhibited strong inhibitory activity against urease and AChE, with IC50 values suggesting potent interaction with these targets .
  • Anticancer Activity : A recent investigation into pyrimidine compounds revealed that some derivatives can significantly inhibit tumor growth in cell lines, possibly through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition (IC50 values < 5 µM)
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Piperidin-1-yl vs. Pyrrolidin-1-yl Substituents

The compound 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (C₂₄H₃₅N₅O₃S, MW 473.64) differs from the target compound by replacing the pyrrolidin-1-yl group with a piperidin-1-yl group at position 6 . Piperidine, a six-membered ring, introduces greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine’s five-membered ring (pKa ~10.4). This substitution may alter pharmacokinetics, such as membrane permeability or metabolic stability.

Brominated Analogues

Bromination often improves binding affinity in enzyme inhibitors but may reduce solubility.

Modifications to the Piperazine Ring

Sulfonyl vs. Benzoyl Groups

The compound 2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (C₂₁H₂₆BrN₅O, MW 448.38) replaces the sulfonyl group with a benzoyl moiety .

Fluorinated Alkyl Chains

European patent applications describe compounds like 7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , where fluorinated alkyl chains on piperazine improve metabolic stability and bioavailability through reduced oxidative metabolism . The target compound’s ethoxy group lacks fluorine’s electronegativity but provides moderate lipophilicity.

Thienopyrimidine Analogues

Thieno[3,2-d]pyrimidine derivatives, such as 6-((3-(methylsulfonyl)pyrrolidin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (ESI+: MH⁺ 494.19), replace the pyrimidine core with a thienopyrimidine system .

Structural and Functional Implications

Molecular Weight and Solubility

The target compound’s molecular weight (~473–510 g/mol, extrapolated from similar structures) places it within the “drug-like” range, but the sulfonyl and pyrrolidine groups may limit solubility. Comparatively, piperidine-substituted analogues (e.g., ) exhibit slightly lower polarity, while brominated derivatives (e.g., ) face solubility challenges due to increased hydrophobicity.

Pharmacophore Analysis

  • Pyrimidine Core : Essential for base-pair mimicry in enzyme binding .
  • Piperazine Sulfonyl Group : Likely acts as a hydrogen-bond acceptor and enhances target engagement .

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